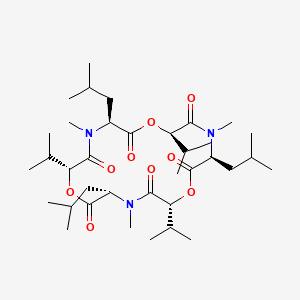

Enniatin C

描述

属性

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-4,10,16-trimethyl-3,9,15-tris(2-methylpropyl)-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H63N3O9/c1-19(2)16-25-34(43)46-29(23(9)10)32(41)38(14)27(18-21(5)6)36(45)48-30(24(11)12)33(42)39(15)26(17-20(3)4)35(44)47-28(22(7)8)31(40)37(25)13/h19-30H,16-18H2,1-15H3/t25-,26-,27-,28+,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WICJNWLMJRLFKQ-NHODMIADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1C)C(C)C)CC(C)C)C)C(C)C)CC(C)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H63N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19893-23-3 | |

| Record name | Enniatin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019893233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENNIATIN C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KI886GV7NT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: Enniatin C can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-methylleucine and α-hydroxyisovaleric acid residues . The process includes the use of protecting groups and coupling reagents to ensure the correct formation of the cyclic structure .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using Fusarium species. The fungi are cultured under specific conditions that promote the production of enniatins. The compounds are then extracted and purified using chromatographic techniques .

化学反应分析

Types of Reactions: Enniatin C undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups within the molecule.

Substitution: Substitution reactions can occur at the amino acid residues.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

科学研究应用

Antimicrobial Properties

Enniatin C exhibits significant antimicrobial activity against a range of pathogens. Research indicates its effectiveness against:

- Bacterial Pathogens : this compound has shown inhibitory effects against Mycobacterium tuberculosis and other bacteria, suggesting potential as an antimicrobial agent in treating infections .

- Fungal Pathogens : It also demonstrates activity against various fungal species, including those from the Fusarium, Aspergillus, and Penicillium genera . The minimum inhibitory concentration (MIC) values for certain fungi have been documented, highlighting its potential use in agricultural settings to combat fungal infections in crops.

Cytotoxic Effects

This compound has been studied for its cytotoxic properties, particularly in cancer research. Key findings include:

- Cell Line Studies : In vitro studies using human cancer cell lines such as HCT116 and Caco-2 have shown that this compound can induce cytotoxic effects, with varying IC50 values depending on the cell type and exposure duration . For instance, it exhibited significant toxicity at concentrations ranging from 3 to 19.5 µM in different studies.

- Mechanism of Action : The compound's cytotoxicity may involve apoptosis induction and DNA damage in sensitive cell lines, making it a candidate for further investigation as a potential anticancer agent .

Biotherapeutic Potential

The unique properties of this compound have led to explorations of its use in biotherapeutics:

- Immunomodulatory Effects : Some studies suggest that this compound may modulate immune responses, which could be beneficial in treating conditions like inflammatory diseases or enhancing vaccine efficacy .

- Oral Delivery Systems : Research is ongoing into the use of this compound within live bacterial cell therapies aimed at targeting gastrointestinal diseases. Its stability during processing makes it a candidate for incorporation into oral delivery systems for therapeutic applications .

Table 1: Summary of Research Findings on this compound

作用机制

Enniatin C exerts its effects primarily through its ionophoric properties. It forms complexes with metal ions and facilitates their transport across cell membranes. This disrupts ion gradients and affects cellular processes. This compound also interacts with mitochondrial permeability transition pores, leading to changes in mitochondrial function and induction of apoptosis .

相似化合物的比较

Structural Differences

Enniatins differ in their amino acid and hydroxy acid residues, which dictate their biological activity and physicochemical properties.

Notes:

Production and Detection

- Fermentation : Enniatin yields in B. subtilis are D-Hiv-dependent, with optimal production at 18°C and 0.1% acetoin induction .

- Analytics : HPLC-ESI-MS and NMR are standard for detection, though homolog mixtures (e.g., Enniatins E1/E2) complicate resolution .

- Occurrence : Enniatin B is prevalent in cereals from Kashin–Beck disease-endemic regions, highlighting its environmental significance .

生物活性

Enniatin C (ENN C) is a cyclic depsipeptide produced by various species of the Fusarium genus. It is known for its diverse biological activities, including antimicrobial, cytotoxic, and potential therapeutic effects. This article compiles recent research findings on the biological activity of ENN C, highlighting its mechanisms of action, efficacy against various pathogens, and implications for health.

1. Overview of this compound

This compound is one of several enniatins, which are characterized by their ability to form complexes with cations and disrupt ion selectivity in biological membranes. This property contributes to their cytotoxic and antimicrobial activities. The compound has been studied for its effects on human cells, animal health, and its potential as a biocontrol agent in agriculture.

2. Antimicrobial Activity

ENN C has demonstrated significant antimicrobial properties against a range of pathogens:

- Bacterial Pathogens : Studies have shown that ENN C exhibits inhibitory effects against Mycobacterium tuberculosis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 0.2 µg/mL for certain strains .

- Fungal Pathogens : ENN C has been effective against various fungi, including Candida albicans and species from the Aspergillus and Penicillium genera. The MIC values vary significantly depending on the fungal species tested .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Mycobacterium tuberculosis | 0.2 | |

| Staphylococcus aureus | 1000 | |

| Candida albicans | 5 | |

| Aspergillus niger | 10 |

3. Cytotoxic Effects

ENN C has been extensively studied for its cytotoxic effects on various human cell lines:

- Cancer Cell Lines : Research indicates that ENN C induces apoptosis in human cancer cells such as HCT116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values for these cells range from 1.4 µM to 19.5 µM, indicating potent cytotoxicity .

- Mechanism of Action : The cytotoxicity is believed to be mediated through the induction of reactive oxygen species (ROS) and disruption of mitochondrial function, leading to cell death via apoptosis or necrosis .

Table 2: Cytotoxicity of this compound on Human Cell Lines

| Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HCT116 | 2.7 | Apoptosis | |

| HepG2 | 12.3 | ROS Generation | |

| MRC-5 | >30 | No significant effect |

4. Case Studies

Several case studies have highlighted the potential applications of ENN C in both clinical and agricultural settings:

- Clinical Applications : A study investigated the effects of ENN C on human gastric cells (N87), revealing a higher sensitivity compared to intestinal cells (Caco-2). This suggests potential therapeutic applications in targeting gastric cancers .

- Agricultural Use : ENN C has been explored as a biocontrol agent against Fusarium infections in crops, showing promising results in reducing pathogen load and mycotoxin production .

5. Conclusion

This compound exhibits a wide range of biological activities that make it a compound of interest for both medical and agricultural applications. Its potent antimicrobial properties against various pathogens, coupled with significant cytotoxic effects on cancer cells, underscore its potential as a therapeutic agent. Further research is warranted to fully elucidate its mechanisms of action and optimize its use in clinical and agricultural contexts.

常见问题

Q. What methodological approaches are recommended for identifying and quantifying Enniatin C in complex biological matrices?

To identify and quantify this compound, high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is widely used due to its high sensitivity and specificity. Method optimization should include column selection (e.g., C18 reverse-phase), mobile phase gradients, and ionization parameters (e.g., electrospray ionization in positive mode). Calibration curves using purified this compound standards are essential for quantification. For validation, include recovery experiments in spiked samples and cross-check results with nuclear magnetic resonance (NMR) for structural confirmation .

Q. How can researchers distinguish this compound from structurally similar analogs (e.g., Enniatin A, B1) in analytical workflows?

Differentiation requires a combination of retention time analysis (via HPLC) and tandem MS (MS/MS) fragmentation patterns. This compound’s unique hydroxyisovalerate (D-Hiv) and valine residues produce distinct fragment ions compared to analogs. For example, Enniatin A lacks specific hydroxyl groups, altering its fragmentation profile. Reference standards for each analog are critical for method validation .

Q. What biosynthetic pathways are involved in this compound production, and how can they be targeted for strain engineering?

this compound is synthesized nonribosomally by the enzyme ESYN (enniatin synthetase), which incorporates D-Hiv and L-Val precursors. Key genetic targets include the esyn gene cluster and pathways for precursor biosynthesis (e.g., D-Hiv dehydrogenase). In Bacillus subtilis, precursor availability (e.g., D-Hiv supplementation) significantly impacts yield. Knockout of competing pathways (e.g., surfactin or bacillaene synthesis) reduces metabolic burden and redirects resources toward this compound production .

Advanced Research Questions

Q. How can experimental design address contradictions between this compound yield and cellular viability during optimization?

A common trade-off arises when optimizing conditions like temperature or inducer concentration. For instance, acetoin induction at 1.0–1.5% (v/v) increases this compound production but induces cell lysis. To resolve this, use a factorial design to test variables (e.g., temperature, inducer concentration, precursor levels) and apply response surface methodology (RSM) to identify Pareto-optimal conditions. Include viability assays (e.g., CFU counts, membrane integrity tests) alongside yield measurements .

Q. What statistical frameworks are appropriate for analyzing variability in this compound production data across biological replicates?

Use mixed-effects models to account for batch-to-batch variability. For small datasets, apply t-tests or ANOVA with post-hoc corrections (e.g., Tukey’s HSD) to compare means. Report standard deviations and confidence intervals. For time-course data, nonlinear regression (e.g., Gompertz models) can describe production kinetics. Always include raw data in supplementary materials for transparency .

Q. How can metabolic engineering reduce off-target metabolites in this compound-producing strains?

Strategies include:

- Gene deletions : Inactivate competing NRPS clusters (e.g., srfAA for surfactin) to conserve ATP and cofactors.

- Precursor channeling : Overexpress transporters for D-Hiv and L-Val to minimize cross-talk with primary metabolism.

- Dynamic regulation : Use inducible promoters (e.g., acetoin-responsive) to decouple growth and production phases.

Validate using proteomics (SDS-PAGE, LC-ESI-MS²) to confirm reduced off-target protein expression .

Q. What criteria should guide the selection of host organisms for heterologous this compound production?

Prioritize hosts with:

- Native D-Hiv biosynthesis (or compatibility with exogenous supplementation).

- Low protease activity to avoid ESYN degradation.

- Established genetic tools for pathway engineering.

Bacillus subtilis is a common choice due to its GRAS status and well-characterized metabolism, but filamentous fungi (e.g., Fusarium spp.) may offer higher native yields. Comparative transcriptomics can identify host-specific bottlenecks .

Methodological Considerations

Q. How to design reproducible experiments for this compound biosynthesis studies?

- Controls : Include wild-type and empty vector strains to account for background metabolites.

- Variables : Standardize culture conditions (temperature, pH, agitation) and induction timing.

- Replicates : Use ≥3 biological replicates with independent cultures.

- Data reporting : Follow MIAMI (Minimum Information About a Microbial Interaction) guidelines. Publish protocols in open-access repositories (e.g., protocols.io ) .

Q. What analytical techniques resolve structural ambiguities in novel Enniatin derivatives?

Combine:

- High-resolution MS : Confirm molecular formulas (mass error <5 ppm).

- 2D-NMR : Assign stereochemistry (e.g., NOESY for spatial proximity).

- X-ray crystallography : If crystals are obtainable.

Compare spectral data with databases (e.g., AntiMarin, Natural Products Atlas) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。